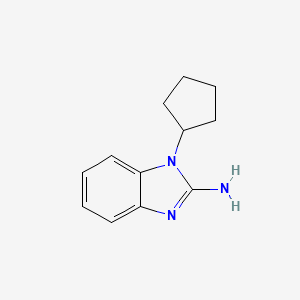

1-cyclopentyl-1H-1,3-benzodiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopentylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-12-14-10-7-3-4-8-11(10)15(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVDWVRXWFQCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286789 | |

| Record name | 1-Cyclopentyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945021-20-5 | |

| Record name | 1-Cyclopentyl-1H-benzimidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945021-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopentyl-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Cyclopentyl-1H-1,3-benzodiazol-2-amine

Executive Summary

This technical guide provides a comprehensive analysis of 1-cyclopentyl-1H-1,3-benzodiazol-2-amine, a heterocyclic compound built upon the privileged benzimidazole scaffold. Benzimidazoles are foundational in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document delineates the physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity of the title compound. By combining the established biological relevance of the 2-aminobenzimidazole core with the specific steric and lipophilic contributions of an N-cyclopentyl substituent, this molecule emerges as a significant candidate for further investigation in drug discovery and development. The guide synthesizes theoretical data with established chemical principles to serve as a foundational resource for researchers, chemists, and drug development professionals.

Introduction

2.1 The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzimidazole ring system, an aromatic heterocycle formed by the fusion of benzene and imidazole, is a cornerstone of modern medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to readily interact with a wide array of biological targets. The delocalized 10-π electron system and the presence of both hydrogen bond donors and acceptors confer a unique amphoteric character, making it a versatile building block for drug design.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including antiviral (e.g., against HIV, influenza), antifungal, anticancer, anti-inflammatory, and antihypertensive properties.[1][2]

2.2 Focus on this compound

This compound integrates three key structural motifs:

-

The Benzimidazole Core: Provides the rigid, aromatic framework essential for target interaction.

-

The 2-Amino Group: This exocyclic amine transforms the core into a cyclic guanidine moiety, a functional group known for its strong hydrogen bonding capabilities and basicity.[1]

-

The N1-Cyclopentyl Group: This substituent significantly impacts the molecule's overall properties. It increases lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, its specific size and conformation introduce steric bulk that can be optimized for selective binding to protein active sites.

The combination of these features makes this compound a compelling subject for synthetic modification and biological evaluation.

Caption: Core structural components of the title compound.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The following data, derived from computational predictions, provides a baseline for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅N₃ | PubChem[3] |

| Molecular Weight | 201.27 g/mol | PubChem[3] |

| Monoisotopic Mass | 201.1266 Da | PubChem[3] |

| XlogP (Predicted) | 2.1 | PubChem[3] |

| Formal Charge | 0 | PubChem |

| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem |

| Hydrogen Bond Acceptors | 2 (from ring nitrogens) | PubChem |

| Predicted CCS ([M+H]⁺) | 142.8 Ų | PubChem[3] |

3.1 Predicted Spectroscopic Analysis

While experimental data for this specific molecule is not widely published, its spectroscopic characteristics can be reliably predicted based on its constituent functional groups and related structures.[4][5]

-

¹H NMR Spectroscopy: The spectrum is expected to show distinct regions. Aromatic protons on the benzimidazole ring would appear as multiplets in the δ 7.0-7.6 ppm range. The methine proton on the cyclopentyl ring attached to the nitrogen will likely be a multiplet at a downfield position (δ 4.5-5.0 ppm) due to the adjacent nitrogen. The remaining cyclopentyl methylene protons would produce complex multiplets between δ 1.5-2.5 ppm.[4] The exocyclic amine protons (-NH₂) would likely present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy: The spectrum would feature signals for the aromatic carbons (δ 110-145 ppm), with the two carbons fused to the imidazole ring appearing at the lower end of this range. The guanidinic carbon (C2) attached to the three nitrogen atoms is expected to have a characteristic downfield shift (δ ~160 ppm). The cyclopentyl carbons would resonate in the aliphatic region (δ 25-60 ppm).[4]

-

Infrared (IR) Spectroscopy: Key absorption bands would confirm the structure. A sharp to broad band in the 3100-3400 cm⁻¹ region would correspond to the N-H stretching of the amino group. C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the cyclopentyl group would be just below 3000 cm⁻¹. A strong absorption around 1640-1660 cm⁻¹ would be characteristic of the C=N stretching within the imidazole ring.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry should show a prominent protonated molecular ion ([M+H]⁺) at m/z 202.1339, consistent with the formula C₁₂H₁₆N₃⁺.[3]

Synthesis and Reactivity

4.1 Synthetic Pathways

The synthesis of 2-aminobenzimidazoles is well-established, offering several reliable routes to the target compound.[7][8] A highly versatile and common approach involves the N-alkylation of the parent 2-aminobenzimidazole, which is commercially available or easily prepared.

Caption: General workflow for the synthesis of the title compound.

Exemplary Protocol: N-Alkylation of 2-Aminobenzimidazole

This protocol describes a representative method for synthesizing the title compound.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzimidazole (1.0 eq) and a suitable base such as anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, to the flask to suspend the solids.

-

Alkylation: Add cyclopentyl bromide (1.1 eq) to the suspension.

-

Reaction: Heat the mixture to 80-100 °C and maintain for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into cold water. A precipitate of the crude product should form.

-

Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation without hydrogen bonding to the nucleophilic nitrogen. The base deprotonates the N1-position of the benzimidazole ring, creating a more potent nucleophile to attack the electrophilic carbon of cyclopentyl bromide.

4.2 Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three main components.

Sources

- 1. researchgate.net [researchgate.net]

- 2. connectjournals.com [connectjournals.com]

- 3. PubChemLite - this compound (C12H15N3) [pubchemlite.lcsb.uni.lu]

- 4. ijcrt.org [ijcrt.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 1-Cyclopentyl-1H-1,3-benzodiazol-2-amine

Abstract: The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This guide provides an in-depth technical overview of robust and reproducible synthetic pathways to 1-cyclopentyl-1H-1,3-benzodiazol-2-amine, a specific N-substituted derivative. We will explore two primary retrosynthetic strategies: a post-cyclization N-alkylation approach and a pre-alkylation cyclization route. This document is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, comparative data, and critical safety considerations to enable successful laboratory synthesis.

Introduction and Retrosynthetic Analysis

The benzimidazole nucleus is a versatile heterocyclic system found in a wide array of therapeutic agents, including anthelmintics, antihistamines, and kinase inhibitors.[1][2][3] The introduction of an amino group at the 2-position and subsequent N-alkylation at the 1-position can significantly modulate the molecule's biological activity and pharmacokinetic profile. The target molecule, this compound, is a key intermediate for creating libraries of potential drug candidates.

A logical approach to its synthesis can be dissected through two primary retrosynthetic strategies:

-

Strategy A: Post-Cyclization N-Alkylation. This is the most common and often most efficient route. It involves the initial formation of the 2-aminobenzimidazole core, followed by the selective introduction of the cyclopentyl group onto the N1 nitrogen of the imidazole ring.

-

Strategy B: Pre-Alkylation Cyclization. This alternative strategy involves first synthesizing an N-cyclopentylated o-phenylenediamine precursor, which is then cyclized to form the final benzimidazole ring system directly.

This guide will detail both pathways, providing the causal logic behind procedural choices and offering validated protocols.

Primary Synthesis Pathway: Post-Cyclization N-Alkylation

This pathway is favored for its reliability and the ready availability of the starting materials. The synthesis is bifurcated into two distinct, high-yielding stages: formation of the heterocyclic core and its subsequent regioselective alkylation.

Stage 1: Synthesis of the 2-Aminobenzimidazole Core

The foundational method for synthesizing 2-aminobenzimidazole involves the reaction of o-phenylenediamine with cyanogen bromide.[4] This reaction is a classic example of heterocycle formation via intramolecular cyclization.

Causality and Mechanism: o-Phenylenediamine acts as a binucleophile. One of the amino groups attacks the electrophilic carbon of cyanogen bromide, displacing the bromide ion to form an N-cyano-isourea intermediate. This intermediate is unstable and rapidly undergoes an intramolecular cyclization, where the second amino group attacks the cyano carbon. This attack forms the five-membered imidazole ring, and subsequent tautomerization yields the stable, aromatic 2-aminobenzimidazole structure. The use of an aqueous suspension is common for this procedure.[4]

Experimental Protocol: Synthesis of 2-Aminobenzimidazole

-

Reaction Setup: In a well-ventilated fume hood, suspend o-phenylenediamine (1.0 eq) in deionized water.

-

Reagent Addition: While stirring vigorously, add a solution of cyanogen bromide (1.0 eq) in water dropwise. Caution: Cyanogen bromide is highly toxic and must be handled with extreme care.[5]

-

Reaction: Stir the mixture at room temperature. The reaction progress is typically marked by the precipitation of 2-aminobenzimidazole hydrobromide.

-

Workup: After the reaction is complete (monitored by TLC), neutralize the mixture with an aqueous base (e.g., ammonium hydroxide) to a pH of ~8-9.

-

Isolation: The free base, 2-aminobenzimidazole, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the product.

Stage 2: Regioselective N-Alkylation with Cyclopentyl Bromide

The key challenge in this stage is achieving regioselectivity. 2-Aminobenzimidazole has three potential sites for alkylation: the two ring nitrogens (N1 and N3, which are in tautomeric equilibrium) and the exocyclic amino group (-NH2). To selectively alkylate the N1 position, the imidazole nitrogen must be rendered more nucleophilic than the exocyclic amine.

Causality and Mechanism: This is achieved by deprotonating the imidazole ring with a suitable base. The N-H protons of the benzimidazole ring are significantly more acidic than those of the exocyclic amino group due to the aromatic stabilization of the resulting conjugate base. Bases such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) are highly effective.[6][7] The resulting benzimidazolide anion is a potent nucleophile that readily attacks the electrophilic carbon of cyclopentyl bromide in an Sₙ2 reaction, leading to the desired N1-alkylated product. Cesium carbonate is particularly effective as the large cesium cation can coordinate with the substrate, enhancing reactivity.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-aminobenzimidazole (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Reagent Addition: Add cyclopentyl bromide (1.2 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 16-24 hours, monitoring the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel to yield pure this compound.

Workflow Visualization: Primary Pathway

Alternative Synthesis Pathway: Pre-Alkylation Cyclization

This approach strategically introduces the cyclopentyl moiety before the formation of the benzimidazole ring. While it can involve more steps, it offers an alternative when regioselectivity in the final alkylation step is problematic.

Stage 1: Synthesis of N-Cyclopentyl-o-phenylenediamine

A reliable method to synthesize this intermediate is via reductive amination followed by nitro group reduction.

Causality and Mechanism: Direct alkylation of o-phenylenediamine is often unselective. A more controlled approach starts with o-nitroaniline. It undergoes reductive amination with cyclopentanone in the presence of a reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃]. The ketone and amine form an iminium ion intermediate, which is then reduced in situ to yield N-cyclopentyl-2-nitroaniline. Subsequently, the nitro group is reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or a metal-acid system (e.g., SnCl₂/HCl), to give the desired N-cyclopentyl-o-phenylenediamine.

Experimental Protocol: Synthesis of N-Cyclopentyl-o-phenylenediamine

-

Reductive Amination: Dissolve o-nitroaniline (1.0 eq) and cyclopentanone (1.2 eq) in a suitable solvent like 1,2-dichloroethane. Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir at room temperature until the starting material is consumed. Perform an aqueous workup and purify to isolate N-cyclopentyl-2-nitroaniline.

-

Nitro Reduction: Dissolve the N-cyclopentyl-2-nitroaniline in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously. Monitor the reaction by TLC. Upon completion, filter the catalyst through Celite and concentrate the filtrate to obtain N-cyclopentyl-o-phenylenediamine.

Stage 2: Cyclization to Form the Final Product

With the N-substituted diamine in hand, the final cyclization is performed similarly to the primary pathway.

Causality and Mechanism: The N-cyclopentyl-o-phenylenediamine is reacted with cyanogen bromide. The free primary amino group initiates the nucleophilic attack on the cyanogen bromide. The subsequent intramolecular cyclization involves the secondary amine (the N-cyclopentyl group), which attacks the cyano carbon to close the ring, directly yielding this compound.

Experimental Protocol: Cyclization

-

Reaction Setup: In a fume hood, dissolve N-cyclopentyl-o-phenylenediamine (1.0 eq) in an appropriate solvent such as aqueous ethanol.

-

Reagent Addition: Add cyanogen bromide (1.0 eq) and stir the mixture at room temperature.

-

Workup and Isolation: Follow the neutralization and isolation procedures outlined in Section 2.1 to obtain the final product. Purify via column chromatography as needed.

Workflow Visualization: Alternative Pathway

Characterization and Data Summary

Proper characterization of the final product and key intermediates is crucial for validating the synthesis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination are standard.

| Compound | Formula | MW ( g/mol ) | Expected ¹H NMR Signals (Illustrative) | Expected MS (m/z) |

| 2-Aminobenzimidazole | C₇H₇N₃ | 133.15 | δ 7.0-7.4 (m, 4H, Ar-H), δ 5.5 (br s, 2H, -NH₂), δ 10.5 (br s, 1H, -NH) | [M+H]⁺ = 134.1 |

| This compound | C₁₂H₁₅N₃ | 201.27 | δ 7.0-7.5 (m, 4H, Ar-H), δ 4.8-5.0 (m, 1H, N-CH), δ 5.4 (br s, 2H, -NH₂), δ 1.6-2.2 (m, 8H, Cyclopentyl-CH₂) | [M+H]⁺ = 202.3 |

Note: NMR chemical shifts (δ) are illustrative and can vary based on solvent and instrument.

Safety and Handling Precautions

-

o-Phenylenediamine: This compound is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and always work in a fume hood.

-

Cyanogen Bromide: This reagent is extremely toxic, volatile, and corrosive.[5] It should only be handled in a high-performance fume hood by trained personnel wearing extensive PPE. An appropriate quenching solution (e.g., NaOH/NaOCl) should be readily available.

-

Solvents and Reagents: Anhydrous solvents, strong bases (NaH), and alkylating agents (cyclopentyl bromide) require careful handling to avoid exposure and moisture contamination.

Conclusion

The synthesis of this compound can be reliably achieved through well-established synthetic organic chemistry principles. The Post-Cyclization N-Alkylation Pathway is generally the more direct and efficient method, leveraging the differential acidity of the nitrogen protons to achieve regioselective alkylation. The Pre-Alkylation Cyclization Pathway , while longer, provides a robust alternative that ensures the cyclopentyl group is correctly positioned prior to the final ring-forming step. The choice of pathway will depend on starting material availability, scalability, and the specific expertise of the research team. Both routes, when executed with care and precision, provide reliable access to this valuable molecular scaffold for further exploration in drug discovery and development.

References

-

SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (n.d.). CORE. Retrieved January 20, 2026, from [Link]

-

Selected current methods for the synthesis of 2‐aminobenzimidazoles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Al-Aqeeli, S. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Retrieved January 20, 2026, from [Link]

-

Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. (2016). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Scheme 12: Alkylation and arylation reaction of 2-aminobenzimidazole. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

- Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives. (2014). Google Patents.

-

Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). TSI Journals. Retrieved January 20, 2026, from [Link]

-

Cyanogen bromide. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Ajani, O. O., et al. (2016). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. Retrieved January 20, 2026, from [Link]

-

Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (2024). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (2024). ACS Publications. Retrieved January 20, 2026, from [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 3. US9018393B2 - Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyanogen bromide - Wikipedia [en.wikipedia.org]

- 6. tsijournals.com [tsijournals.com]

- 7. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-cyclopentyl-1H-1,3-benzodiazol-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclopentyl-1H-1,3-benzodiazol-2-amine

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole ring system, a bicyclic structure formed from the fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to naturally occurring nucleotides allows it to readily interact with a multitude of biological targets, leading to a wide spectrum of pharmacological activities.[2] Marketed drugs such as the proton-pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole, underscore the therapeutic significance of this heterocycle.[3] The introduction of various substituents onto the benzimidazole core allows for the fine-tuning of its steric, electronic, and lipophilic properties, thereby modulating its biological activity. This guide focuses on a specific derivative, this compound (also known as N-cyclopentyl-1H-benzimidazol-2-amine), providing a comprehensive overview of its known properties and a detailed framework for its empirical characterization.

While specific experimental data for this compound is not extensively available in public literature, this document serves as a technical guide for researchers, outlining the established methodologies for its synthesis, purification, and the comprehensive determination of its physical and chemical properties.[4]

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its structure and key identifiers. For this compound, the following information has been established.

-

IUPAC Name: this compound

-

Synonyms: N-cyclopentyl-1H-benzimidazol-2-amine[5]

-

CAS Number: 1011416-52-6[5]

-

Molecular Formula: C₁₂H₁₅N₃[4]

-

Molecular Weight: 201.27 g/mol [5]

The structure, depicted below, consists of a central benzimidazole core. A cyclopentyl group is attached to one of the imidazole nitrogen atoms (N-1), and an amine group is substituted at the 2-position of the imidazole ring.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Computational models provide valuable initial estimates of a compound's properties, guiding experimental design and predicting its behavior in various systems. The data below is derived from predictive algorithms.

| Property | Predicted Value | Source |

| Molecular Weight | 201.27 g/mol | [5] |

| XlogP | 2.1 | [4] |

| Monoisotopic Mass | 201.1266 Da | [4] |

| Hydrogen Bond Donor Count | 1 | PubChem Prediction |

| Hydrogen Bond Acceptor Count | 3 | PubChem Prediction |

| Rotatable Bond Count | 1 | PubChem Prediction |

| Topological Polar Surface Area | 41.9 Ų | PubChem Prediction |

XlogP is a measure of lipophilicity, which influences solubility and membrane permeability.

Synthesis and Purification Protocol

The synthesis of N-substituted 2-aminobenzimidazoles is well-established. A common and reliable method involves the reaction of o-phenylenediamine with a cyanogen halide followed by alkylation, or a more direct approach using a substituted cyanamide. The following protocol describes a robust synthesis pathway.

Caption: General workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.

-

Reagent Addition: Add cyclopentylcyanamide (1.1 equivalents) to the solution. Causality: Using a slight excess of the cyanamide ensures the complete consumption of the limiting o-phenylenediamine.

-

Condensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Trustworthiness: TLC provides a simple, real-time validation of the reaction's progression towards the desired product.

-

Isolation: Upon completion, cool the mixture to room temperature, then place it in an ice bath to facilitate precipitation. Collect the crude product by vacuum filtration and wash with cold ethanol.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.

Experimental Characterization: A Practical Guide

Once synthesized and purified, the compound must be rigorously characterized to confirm its identity and determine its key physicochemical properties.

Spectroscopic Analysis

Spectroscopy is the cornerstone of structural confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

Protocol:

-

Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A complex multiplet pattern between δ 7.0-7.8 ppm, corresponding to the four protons on the benzene ring.

-

Cyclopentyl Protons: A series of multiplets between δ 1.5-2.5 ppm (for the CH₂ groups) and a distinct multiplet further downfield for the CH group attached to the nitrogen.[6]

-

Amine Protons (NH₂): A broad singlet that may appear over a wide range, typically δ 4.5-5.5 ppm, whose integration corresponds to two protons. Its position is concentration-dependent and it is exchangeable with D₂O.

-

-

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the δ 110-150 ppm region.

-

Imidazole C2 Carbon: A characteristic signal around δ 155-165 ppm, indicating the carbon atom bonded to three nitrogen atoms.

-

Cyclopentyl Carbons: Aliphatic signals in the δ 20-60 ppm range.[6]

-

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

Protocol:

-

Acquire the spectrum using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

-

Expected Characteristic Absorption Bands:

-

N-H Stretch: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (NH₂).

-

C-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals appearing just below 3000 cm⁻¹ for the cyclopentyl group.

-

C=N Stretch: A strong absorption band around 1630-1650 cm⁻¹ from the imidazole ring.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C. Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.

-

Protocol:

-

Introduce a dilute solution of the compound into a mass spectrometer, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

-

Expected Result:

-

The primary observation will be the molecular ion peak [M+H]⁺ at m/z = 202.13, confirming the molecular weight of 201.27 g/mol .[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

-

Determination of Physical Properties

A. Melting Point

The melting point is a crucial indicator of purity.

-

Protocol:

-

Place a small amount of the dry, crystalline solid into a capillary tube.

-

Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

-

Self-Validation: A sharp melting range (typically < 2 °C) is indicative of a high-purity compound.

-

B. Solubility Profile

Understanding solubility is critical for formulating the compound for biological assays or as a potential therapeutic.

-

Protocol:

-

Aqueous Solubility: Use the shake-flask method at a controlled temperature (e.g., 25 °C). Add a known excess of the compound to a known volume of pH 7.4 phosphate-buffered saline (PBS). Shake until equilibrium is reached (typically 24 hours).

-

Filter the saturated solution and analyze the concentration of the dissolved compound using a calibrated analytical technique like UV-Vis spectroscopy or HPLC.

-

Organic Solvent Solubility: Repeat the process with a range of common laboratory solvents (e.g., DMSO, ethanol, methanol, dichloromethane) to establish a qualitative and quantitative solubility profile.

-

C. Acid Dissociation Constant (pKa)

The pKa values dictate the ionization state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. The benzimidazole scaffold has both an acidic proton (on the non-substituted nitrogen) and basic nitrogens.

-

Protocol:

-

Potentiometric Titration: Dissolve an accurately weighed amount of the compound in a mixed solvent system (e.g., water/methanol). Titrate the solution with a standardized solution of HCl and then with NaOH, monitoring the pH with a calibrated electrode. The pKa values can be determined from the inflection points of the titration curve.

-

UV-Metric or Spectrophotometric Titration: This method is highly sensitive and requires less material. Record the UV-Vis absorbance spectrum of the compound in a series of buffers across a wide pH range. The changes in absorbance at specific wavelengths are plotted against pH, and the resulting sigmoidal curve is used to calculate the pKa. Expertise: The 2-amino group is expected to be basic, while the N-H proton of the imidazole ring (if tautomerism occurs) would be weakly acidic.

-

Chemical Reactivity Insights

The chemical nature of this compound is dictated by its functional groups:

-

2-Amino Group: This group imparts basic properties to the molecule and can act as a nucleophile. It can be expected to undergo reactions typical of primary amines, such as acylation, alkylation, and formation of Schiff bases.

-

Benzimidazole Core: The aromatic system can undergo electrophilic substitution, although the specific positions will be directed by the existing substituents. The imidazole portion of the ring system is generally stable but can be susceptible to certain oxidative conditions.

This comprehensive guide provides the theoretical foundation and practical, field-proven protocols necessary for the complete physicochemical characterization of this compound. Adherence to these self-validating methodologies will ensure the generation of accurate and reliable data essential for advancing research and development efforts.

References

-

Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1-cyclopentyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, characterization and antimicrobial activity of N-substituted 2-substituted-benzimidazole derivatives. Retrieved from [Link]

-

TSI Journals. (2017). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

-

American Elements. (n.d.). (1-cyclopropyl-2-methyl-1H-1-3-benzodiazol-5-yl)methanamine dihydrochloride. Retrieved from [Link]

-

IJNRD. (2022). synthesis, characterization and biological evaluation of benzimidazole derivatives and its nitrated. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-cyclopentyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopentyl-1-phenylethanamine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopentyl-2-phenylethan-1-one. Retrieved from [Link]

-

IJCRT. (2023). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopent-2-en-1-amine. Retrieved from [Link]

Sources

- 1. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. ijnrd.org [ijnrd.org]

- 3. tsijournals.com [tsijournals.com]

- 4. PubChemLite - this compound (C12H15N3) [pubchemlite.lcsb.uni.lu]

- 5. chiralen.com [chiralen.com]

- 6. ijcrt.org [ijcrt.org]

An In-Depth Technical Guide to 1-Cyclopentyl-1H-1,3-benzodiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique bicyclic aromatic system, composed of fused benzene and imidazole rings, provides a versatile framework for interacting with a wide array of biological targets. Within this broad class of compounds, N-substituted 2-aminobenzimidazoles have garnered significant attention for their diverse therapeutic potential. This technical guide focuses on a specific derivative, 1-cyclopentyl-1H-1,3-benzodiazol-2-amine, providing a comprehensive overview of its chemical identity, synthesis, and known biological context. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the chemical properties and potential applications of this intriguing molecule.

Chemical Identity and Nomenclature

The compound of interest is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. However, in scientific literature and chemical databases, it is frequently referred to by its common synonyms. Understanding these variations is crucial for comprehensive literature searches and clear scientific communication.

Table 1: IUPAC Name and Synonyms

| Type | Name |

| IUPAC Name | This compound |

| Common Synonyms | 1-cyclopentyl-1H-benzimidazol-2-amine |

| N-cyclopentyl-1H-benzo[d]imidazol-2-amine |

The core of the molecule is the 1H-1,3-benzodiazole, more commonly known as benzimidazole. The numbering of the heterocyclic system dictates the substitution pattern, with the cyclopentyl group attached to one of the nitrogen atoms (position 1) and an amine group at position 2.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N₃ | - |

| Molecular Weight | 201.27 g/mol | - |

| XLogP3 | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 41.5 Ų | PubChem |

Note: These properties are computationally derived and should be confirmed experimentally.

Synthesis and Mechanistic Considerations

The synthesis of N-substituted 2-aminobenzimidazoles typically involves the construction of the benzimidazole ring system followed by or concurrent with the introduction of the N-substituent. A common and versatile approach involves the reaction of an o-phenylenediamine with a cyanogen bromide or a cyanamide derivative.

General Synthetic Strategy

A plausible and widely employed synthetic route for this compound involves the cyclization of o-phenylenediamine with cyclopentyl cyanamide. This reaction is typically acid-catalyzed and proceeds through a nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbon of the cyanamide, followed by an intramolecular cyclization and dehydration to form the stable benzimidazole ring.

Alternatively, a two-step process can be envisioned. First, the synthesis of 2-aminobenzimidazole from o-phenylenediamine and cyanogen bromide. Second, the selective N-alkylation of 2-aminobenzimidazole with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a suitable base. This second step may yield a mixture of N1 and N3 isomers, necessitating chromatographic separation.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established methodologies for the synthesis of related 2-aminobenzimidazoles. This protocol should be optimized and validated in a laboratory setting.

Objective: To synthesize this compound.

Materials:

-

o-Phenylenediamine

-

Cyclopentyl cyanamide

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (e.g., 10% w/v)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add cyclopentyl cyanamide (1.1 equivalents). Slowly add a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours (monitoring by TLC is recommended to determine reaction completion).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a sodium hydroxide solution until a basic pH is achieved.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Biological Activity and Therapeutic Potential

The benzimidazole nucleus is a cornerstone in the development of a wide range of therapeutic agents, exhibiting activities including antimicrobial, antiviral, anthelmintic, anticancer, and anti-inflammatory properties. The 2-amino substitution, in particular, has been shown to be a key pharmacophore for various biological targets.

While specific in-vitro and in-vivo data for this compound is limited in the public domain, the structural motifs present suggest potential areas of pharmacological interest. The N-cyclopentyl group introduces a lipophilic character that can influence cell permeability and interaction with hydrophobic pockets of target proteins.

Research on structurally related N-substituted 2-aminobenzimidazoles has revealed a broad spectrum of biological activities:

-

Antimicrobial and Antifungal Activity: Many benzimidazole derivatives exhibit potent activity against various strains of bacteria and fungi. The mechanism often involves the inhibition of essential cellular processes such as nucleic acid or protein synthesis.

-

Anticancer Activity: The benzimidazole scaffold has been incorporated into numerous anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerases, kinases, and tubulin polymerization.

-

Enzyme Inhibition: The 2-aminobenzimidazole core can act as a bioisostere for other functional groups, enabling it to interact with the active sites of various enzymes. For instance, derivatives have been explored as inhibitors of kinases and other enzymes involved in signal transduction pathways.

The specific biological profile of this compound warrants further investigation to elucidate its potential therapeutic applications. High-throughput screening against a panel of biological targets would be a logical first step in defining its pharmacological properties.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of a related tautomer, 2-cyclopentyl-1H-benzimidazole, provides insight into the expected vibrational modes. Key absorptions would include:

-

N-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the amine and imidazole N-H groups.

-

C-H stretching: Bands around 3000-2850 cm⁻¹ for the aromatic and aliphatic C-H bonds.

-

C=N and C=C stretching: Absorptions in the 1650-1450 cm⁻¹ region characteristic of the benzimidazole ring system.

-

C-N stretching: Bands in the 1350-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzimidazole ring (typically in the δ 7.0-7.6 ppm range), a multiplet for the methine proton of the cyclopentyl group, and multiplets for the methylene protons of the cyclopentyl ring. The chemical shifts and coupling patterns of the aromatic protons can provide information about the substitution pattern. The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons of the benzimidazole ring (in the δ 110-150 ppm range) and the aliphatic carbons of the cyclopentyl group.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The exact mass measurement from high-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₂H₁₅N₃).

Future Directions and Conclusion

This compound is a molecule of significant interest within the broader class of pharmacologically relevant benzimidazoles. While this guide provides a foundational understanding of its chemical nature, synthesis, and potential biological significance, it also highlights the need for further experimental investigation.

Future research efforts should focus on:

-

Development and optimization of a robust and scalable synthetic protocol.

-

Comprehensive physicochemical characterization, including solubility and stability studies.

-

Thorough spectroscopic analysis to establish a complete and validated dataset.

-

Systematic in vitro and in vivo screening to identify and characterize its biological activities and potential therapeutic targets.

The insights gained from such studies will be invaluable for the drug discovery and development community, potentially leading to the identification of novel therapeutic agents with improved efficacy and safety profiles. This technical guide serves as a catalyst for such endeavors, providing the necessary groundwork for future exploration of this promising compound.

References

Due to the limited availability of specific literature on this compound, this section will be populated with references to general methodologies for benzimidazole synthesis and the biological activities of related compounds as further research is conducted.

Foreword: The Benzimidazole Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 1-Cyclopentyl-1H-1,3-benzodiazol-2-amine

The benzimidazole ring system, a bicyclic heterocycle formed by the fusion of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to endogenous purine nucleotides allows it to interact with a diverse array of biological macromolecules, making it a cornerstone in the development of new therapeutic agents.[2] Clinically approved drugs like the anti-ulcer agent omeprazole and the anthelmintic mebendazole underscore the scaffold's versatility and significance.[3][4] This guide focuses on a specific, promising derivative: This compound . By affixing a cyclopentyl group to the N-1 position, the molecule's lipophilicity and steric profile are altered, opening new avenues for targeted biological activity. This document provides a comprehensive analysis of its synthesis, characterization, biological potential, and the experimental methodologies crucial for its investigation.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as 1-cyclopentylbenzimidazol-2-amine, is an aromatic heterocyclic compound. The core benzimidazole structure provides a rigid, planar system, while the N-1 cyclopentyl substituent introduces a non-aromatic, lipophilic moiety that can significantly influence its binding to biological targets.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅N₃ | [5] |

| Molecular Weight | 201.27 g/mol | [5] |

| Monoisotopic Mass | 201.1266 Da | [5] |

| Predicted XlogP | 2.1 | [5] |

| Hydrogen Bond Donors | 1 (amine group) | PubChem |

| Hydrogen Bond Acceptors | 2 (imidazole nitrogens) | PubChem |

| Topological Polar Surface Area | 41.6 Ų | PubChem |

| CAS Number | 131652-47-2 | PubChem |

Note: Predicted values are computationally derived and serve as estimations.

Section 2: Synthesis and Structural Elucidation

The synthesis of N-substituted 2-aminobenzimidazoles can be approached through several reliable pathways. The choice of method often depends on the availability of starting materials and the desired scale. A robust and commonly employed strategy involves the nucleophilic substitution of a halogen at the 2-position of the benzimidazole core.

2.1: Synthetic Workflow

The rationale behind a two-step synthesis starting from o-phenylenediamine is its efficiency and modularity. The first step creates the stable benzimidazole core, and the second step allows for the introduction of various amine functionalities. Using 2-chloro-1-cyclopentyl-1H-benzo[d]imidazole as a key intermediate is advantageous because the 2-chloro group is an excellent leaving group for nucleophilic aromatic substitution by ammonia or amines.

Caption: General synthetic workflow for this compound.

2.2: Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis via a chlorinated intermediate. This method is self-validating as the progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed through comprehensive spectroscopic analysis.

Part A: Synthesis of 2-chloro-1-cyclopentyl-1H-benzo[d]imidazole[6]

-

Reaction Setup: To a solution of 1-cyclopentyl-1,2-phenylenediamine (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by pouring it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the chlorinated intermediate.

Part B: Synthesis of this compound

-

Reaction Setup: Dissolve the 2-chloro-1-cyclopentyl-1H-benzo[d]imidazole (1.0 eq) from Part A in a sealed pressure vessel containing a solution of ammonia in methanol (7N, 20 eq).

-

Reaction: Heat the vessel to 80-100 °C for 12-18 hours. The high pressure and temperature are necessary to drive the nucleophilic substitution.

-

Work-up: Cool the vessel to room temperature and concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure title compound.

2.3: Structural Characterization

Confirming the molecular structure is paramount. A combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence of the compound's identity and purity.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR (CDCl₃) | δ ~7.0-7.5 ppm (m, 4H, Ar-H ); δ ~4.8-5.0 ppm (m, 1H, N-CH -cyclopentyl); δ ~4.5-5.0 ppm (br s, 2H, -NH₂ ); δ ~1.6-2.2 ppm (m, 8H, cyclopentyl -CH₂ -) |

| ¹³C NMR (CDCl₃) | δ ~155-160 ppm (C =N); δ ~130-145 ppm (Ar-C , quaternary); δ ~110-125 ppm (Ar-C H); δ ~55-60 ppm (N-C H-cyclopentyl); δ ~25-35 ppm (cyclopentyl -C H₂-) |

| FT-IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch, amine); ~3100-3000 (Ar C-H stretch); ~2950-2850 (Aliphatic C-H stretch); ~1640 (C=N stretch); ~1580 (C=C stretch, aromatic) |

| Mass Spec (ESI) | [M+H]⁺ = 202.13 |

Section 3: Biological Activities and Therapeutic Potential

The benzimidazole scaffold is a promiscuous binder, showing a wide range of biological effects.[4] Derivatives have demonstrated antimicrobial, antiviral, anticancer, and anti-inflammatory properties, among others.[2][4][7] The specific introduction of an N-cyclopentyl group tailors the molecule's properties, potentially enhancing its affinity and selectivity for certain targets.

3.1: Primary Investigated Activity: Quorum Sensing Inhibition

Recent research has highlighted N-substituted 2-aminobenzimidazoles as potent inhibitors of the Pseudomonas Quorum Sensing Regulator (PqsR), a key transcriptional regulator of virulence in the opportunistic pathogen Pseudomonas aeruginosa.[8]

P. aeruginosa infections are a serious threat, particularly in hospital settings and for patients with cystic fibrosis, due to high levels of antibiotic resistance. PqsR controls the production of numerous virulence factors and is essential for biofilm formation. Inhibiting this pathway represents an "anti-virulence" strategy, which aims to disarm the pathogen without killing it, thereby imposing less selective pressure for the development of resistance.

In a hit-to-lead study, 2-aminobenzimidazole derivatives were identified as replacements for a quinazolinone core in a known PqsR antagonist. The study revealed that N-alkylation was critical for activity, with the 1-methyl-1H-benzo[d]imidazol-2-amine derivative showing a 15-fold enhancement in activity compared to the initial hit.[8] While this compound was not the most potent analog in that specific study, its structure fits the successful pharmacophore, making it a compound of significant interest for further optimization in this therapeutic area.

Caption: Inhibition of the PqsR quorum sensing pathway by an antagonist.

3.2: Other Potential Applications

Given the broad bioactivity of the parent scaffold, this compound warrants screening in other therapeutic areas:

-

Anticancer: Many benzimidazole derivatives function as antimitotic agents by inhibiting tubulin polymerization.[4]

-

Antiviral: The scaffold is present in compounds that inhibit viral replication.[2]

-

Analgesic/Anti-inflammatory: Certain derivatives have shown potent activity, sometimes independent of prostaglandin synthesis inhibition.[7]

Section 4: Standardized Biological Assay Protocol

To assess the potential antimicrobial activity of this compound, a standard broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC). This protocol is a self-validating system, incorporating positive and negative controls to ensure the reliability of the results.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the title compound in dimethyl sulfoxide (DMSO).

-

Bacterial Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus ATCC 29213) in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the compound stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Well 11 (inoculum, no compound) serves as the positive control for growth. Well 12 receives 100 µL of sterile MHB only (no compound, no inoculum) and serves as the negative control (sterility).

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Conclusion and Future Directions

This compound is a synthetically accessible derivative of the versatile benzimidazole scaffold. Its physicochemical properties, particularly the N-1 cyclopentyl group, make it an intriguing candidate for drug discovery programs. While its most clearly defined potential lies in the development of anti-virulence agents targeting bacterial quorum sensing, its structural motifs suggest that screening against cancer cell lines and viral targets is also highly warranted. Future work should focus on the synthesis of analogs to build a comprehensive Structure-Activity Relationship (SAR) profile, in-depth mechanistic studies to confirm its molecular targets, and pharmacokinetic assessments to evaluate its drug-like properties.

References

- Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applic

- 1H NMR spectrum of Compound 32. The Royal Society of Chemistry.

- Synthesis and antiinflammatory and analgesic properties of 2-amino-1H-benzimidazole and 1,2-dihydro-2-iminocycloheptimidazole deriv

- Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. IJCRT.org.

- Benzimidazole Derivatives as Potential Chemotherapeutic Agents. Bentham Science.

- 2-chloro-1-cyclopentyl-1H-benzo[d]imidazole. PubChem.

- 1H-benzimidazole and some benzimidazole containing drugs.

- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). PMC - NIH.

- This compound. PubChemLite.

- Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections.

- Spectroscopic Profile of Cyclopentyl Tosyl

- 1-cyclopentyl-4-(phenylacetyl)piperazin-1-ium - Optional[1H NMR] - Spectrum. SpectraBase.

- N-Cyclopentyl-1H-benzo[d]imidazol-2-amine. CHIRALEN.

- Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Deriv

- N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. (2012).

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C12H15N3) [pubchemlite.lcsb.uni.lu]

- 6. 2-chloro-1-cyclopentyl-1H-benzo[d]imidazole | C12H13ClN2 | CID 57924561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and antiinflammatory and analgesic properties of 2-amino-1H-benzimidazole and 1,2-dihydro-2-iminocycloheptimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 1-cyclopentyl-1H-1,3-benzodiazol-2-amine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-cyclopentyl-1H-1,3-benzodiazol-2-amine, a molecule of interest in contemporary drug discovery and materials science. Benzimidazole derivatives are a critical class of heterocyclic compounds, widely recognized for their diverse biological activities.[1][2] The structural integrity and purity of these compounds are paramount, and a thorough spectroscopic characterization is the cornerstone of their development. This document will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the title compound, offering insights grounded in established principles and experimental observations of related structures.

Molecular Structure and its Spectroscopic Implications

The structure of this compound features a rigid benzimidazole core substituted with a flexible cyclopentyl group at the N1 position and an amino group at the C2 position. This combination of aromatic and aliphatic moieties, along with the presence of exchangeable protons, gives rise to a rich and informative spectroscopic profile. A key feature of N-unsubstituted or N1-substituted 2-aminobenzimidazoles is the potential for tautomerism, where the proton on the exocyclic amine can exchange with the proton on the N3 nitrogen.[3][4] However, in the case of a 1-substituted derivative like the title compound, this tautomeric equilibrium is more restricted, leading to a more defined set of spectroscopic signals under typical conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The choice of solvent is crucial, as it can influence the chemical shifts of exchangeable protons (N-H) through hydrogen bonding. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for benzimidazole derivatives as it can slow down proton exchange and reveal broader signals for N-H protons.

Expected Chemical Shifts (δ) in DMSO-d₆:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (4H) | 7.0 - 7.5 | Multiplet | The four protons on the benzene ring will appear in the aromatic region. Their exact shifts and splitting patterns will depend on the electronic environment, but they typically form a complex multiplet. |

| -NH₂ (2H) | ~6.0 - 7.0 | Broad Singlet | The exocyclic amine protons are exchangeable and often appear as a broad singlet. The chemical shift can be concentration-dependent. |

| N-CH (1H) | ~4.8 - 5.2 | Multiplet | The methine proton of the cyclopentyl group directly attached to the nitrogen is deshielded and will likely appear as a multiplet due to coupling with the adjacent methylene protons. |

| Cyclopentyl -CH₂ (8H) | ~1.5 - 2.2 | Multiplets | The remaining eight protons of the cyclopentyl ring will appear as a series of overlapping multiplets in the aliphatic region. |

Causality in Spectral Interpretation:

-

Aromatic Protons: The signals in the 7.0-7.5 ppm range are characteristic of protons attached to a benzene ring within a benzimidazole system. The electron-donating nature of the amino group and the imidazole ring influences their precise location.

-

N-CH Proton: The significant downfield shift of the cyclopentyl methine proton is a direct result of its attachment to the electronegative nitrogen atom of the imidazole ring.

-

-NH₂ Protons: The broadness of the amine signal is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange with any residual water in the solvent.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state.

Expected Chemical Shifts (δ) in DMSO-d₆:

| Carbon(s) | Expected Chemical Shift (ppm) | Notes |

| C2 (C=N) | ~160 - 165 | The carbon of the guanidinic C=N bond is significantly deshielded and appears far downfield.[5] |

| C3a/C7a (Ar-C) | ~130 - 145 | These are the two quaternary carbons of the benzene ring fused to the imidazole ring. Their exact shifts can be influenced by the N-substituent.[3] |

| C4/C7 & C5/C6 (Ar-CH) | ~110 - 125 | The four protonated aromatic carbons will appear in this region. Due to the asymmetry introduced by the N-cyclopentyl group, four distinct signals are expected.[3] |

| N-CH | ~55 - 60 | The methine carbon of the cyclopentyl group attached to the nitrogen. |

| Cyclopentyl -CH₂ | ~25 - 35 | The four methylene carbons of the cyclopentyl ring will appear in the aliphatic region. Due to symmetry, two or three distinct signals might be observed. |

Self-Validating Protocols:

To confirm the assignments, two-dimensional NMR techniques are invaluable:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, definitively linking the signals in the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Expected Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (amine) | 3400 - 3200 | Symmetric and asymmetric stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (aliphatic) | 3000 - 2850 | Stretching |

| C=N (imidazole) | 1640 - 1610 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| N-H (amine) | 1650 - 1580 | Bending (scissoring) |

Rationale for Experimental Choice: ATR is a preferred technique for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

-

The solution is introduced into the mass spectrometer, where the solvent is removed, and the analyte is vaporized.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₅N₃, MW = 201.27). The intensity of this peak will depend on the stability of the molecule under EI conditions.

-

Key Fragments:

-

Loss of cyclopentyl radical ([M - C₅H₉]⁺): A prominent peak corresponding to the loss of the cyclopentyl group (m/z 201 - 69 = 132) would leave the stable 2-aminobenzimidazole cation.

-

Loss of NH₂ radical ([M - NH₂]⁺): A peak at m/z 201 - 16 = 185.

-

Fragmentation of the cyclopentyl ring: Various smaller fragments corresponding to the breakdown of the cyclopentyl ring are also expected.

-

The fragmentation of 1-arylbenzimidazoles often begins with the cleavage of the bond between the substituent and the benzimidazole core, followed by the characteristic fragmentation of the heterocyclic ring.[6]

Visualization of Experimental Workflows

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and Mass Spectrometry, provides a robust and self-validating dataset for its structural confirmation and purity assessment. The interpretation of the data, grounded in the established principles of spectroscopy and knowledge of the benzimidazole scaffold, allows for the confident assignment of all signals and a thorough understanding of the molecule's chemical architecture. This guide serves as a foundational resource for researchers engaged in the synthesis, development, and application of this and related benzimidazole derivatives.

References

-

García, M. A., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: Proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. [Link]

-

Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis. [Link]

-

ResearchGate. ¹H NMR spectra for a) 2‐aminobenzimidazole (2AbIm) and post‐SALE ZIF‐8.... [Link]

-

Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425-433. [Link]

-

Nieto, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. [Link]

-

ResearchGate. ¹H NMR spectra of benzimidazole‐containing imide oligomers: (a).... [Link]

-

Digital Repository. Synthesis, Characterization and study biologicalactivity of several 1-cyclopentene-1,2-dicarboxylimidyl Containing oxadiazole and Benzothiazole. [Link]

-

PubChem. 1-cyclopentyl-1H-pyrazol-5-amine. [Link]

-

NIST WebBook. 1H-Benzimidazol-2-amine. [Link]

-

Connect Journals. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. [Link]

-

MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5369. [Link]

-

MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

- In-house knowledge.

-

Arabian Journal of Chemistry. 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

-

NIST WebBook. 5-Amino-2-benzimidazolethiol. [Link]

-

ResearchGate. (PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. [Link]

-

NIH. (1H-Benzodiazol-2-ylmethyl)diethylamine. [Link]

-

MDPI. (2022). Synthesis and Properties of Cyclopentyl Cardo-Type Polyimides Based on Dicyclopentadiene. Polymers, 14(15), 3123. [Link]

-

The Royal Society of Chemistry. c7dt02584j1.pdf. [Link]

-

ResearchGate. (Z)-N'-(1H-Benzo[d]imidazol-2-Yl)-Arylimidamide Adducts of 2-Aminobenzimidazole and Aromatic Nitriles: Structural and Spectroscopic Proof of Regiochemical and Stereochemical Outcomes. [Link]

-

ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.. [Link]

-

ResearchGate. 13 C-NMR spectrum of 1c. 2-mercapto-1H-benzo[d]imidazol-5-yl)(Phenyl).... [Link]

-

ResearchGate. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. [Link]

-

MDPI. (2022). Benzo[1][3]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Molecules, 27(19), 6543. [Link]

Sources

- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 2. researchgate.net [researchgate.net]

- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Predicted Biological Activity of 1-cyclopentyl-1H-1,3-benzodiazol-2-amine: An In-Silico and Experimental Prospectus

Executive Summary

This technical guide provides a comprehensive analysis of the predicted biological activity of 1-cyclopentyl-1H-1,3-benzodiazol-2-amine, a novel compound centered on the medicinally significant 2-aminobenzimidazole scaffold. Due to the absence of direct experimental data for this specific molecule, this work establishes a robust predictive framework using a combination of ligand-based and structure-based in-silico methodologies. Our analysis is grounded in the extensive pharmacological history of 2-aminobenzimidazole derivatives, which are known to exhibit a wide array of therapeutic effects, including antimalarial, antimicrobial, and anti-diabetic properties.[1][2][3] The inclusion of an N-cyclopentyl group suggests modulation of pharmacokinetic properties and potentially novel receptor interactions.